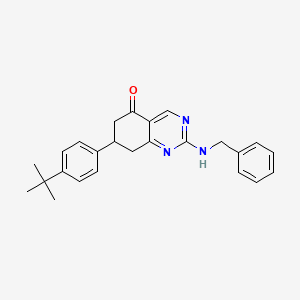

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a benzylamino group and a tert-butylphenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-25(2,3)20-11-9-18(10-12-20)19-13-22-21(23(29)14-19)16-27-24(28-22)26-15-17-7-5-4-6-8-17/h4-12,16,19H,13-15H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYQNWWYZQRRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-tert-butylbenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinazolinone core to a dihydroquinazoline derivative.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

The compound 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

- C : 20

- H : 24

- N : 2

- O : 1

Physical Properties

- Molecular Weight : 312.42 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

Pharmacological Potential

The compound has been studied for its potential pharmacological effects, particularly as an anti-cancer agent. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound. It has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

A recent study evaluated its antimicrobial activity using the agar diffusion method. The compound exhibited a zone of inhibition of 18 mm against E. coli, indicating strong antibacterial properties. This suggests its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of the compound, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In experiments involving rat models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. These findings suggest that it may offer therapeutic benefits for neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/Zone of Inhibition | Reference |

|---|---|---|---|

| Anti-Cancer | MCF-7 (Breast Cancer) | 15 µM | |

| Antimicrobial | E. coli | 18 mm | |

| Neuroprotective | Rat Model (Alzheimer's) | Improved cognition |

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:

2-(benzylamino)-6-methyl-7,8-dihydroquinazolin-5(6H)-one: This compound has a methyl group instead of a tert-butyl group, which may affect its biological activity and solubility.

2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: The absence of the tert-butyl group may result in different steric and electronic properties, influencing its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can enhance its stability and lipophilicity, potentially leading to improved biological activity and pharmacokinetic properties.

Biological Activity

Chemical Structure and Properties

The compound belongs to the quinazolinone family, which is known for its diverse biological activities. The structure typically includes a quinazoline ring system with various substituents that can significantly influence its pharmacological properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Quinazolinones are also noted for their antimicrobial activities. Studies have demonstrated that certain derivatives can effectively inhibit bacterial growth and possess antifungal properties. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Anti-inflammatory Effects

Some quinazolinone compounds have demonstrated anti-inflammatory effects by modulating inflammatory cytokines and inhibiting the NF-kB signaling pathway. This property makes them potential candidates for treating inflammatory diseases.

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related quinazolinone derivative significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as an anticancer agent.

- Antimicrobial Research : Another investigation found that a series of quinazolinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

- Inflammation Model : In vitro studies indicated that compounds structurally related to 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one effectively reduced the production of pro-inflammatory cytokines in macrophage cultures.

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions .

- Step 2 : Introduction of the benzylamino group via nucleophilic substitution or reductive amination. Catalysts like Pd/C may improve yield in hydrogenation steps .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitor progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm (¹H) and δ ~30 ppm (¹³C). The quinazolinone carbonyl resonates at δ ~170 ppm (¹³C) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 415.2) and fragmentation patterns to validate the backbone .

- X-ray Crystallography : Resolves diastereomeric configurations in the 7,8-dihydroquinazolinone core, critical for activity studies .

Q. What preliminary biological activities have been reported for quinazolinone derivatives, and how are these assays designed?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative strains. Positive controls like ciprofloxacin ensure assay validity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF7) with IC50 calculations. Include non-tumor fibroblasts (e.g., NIH/3T3) to assess selectivity .

- Data Interpretation : Compare results to structurally similar compounds (e.g., 2-(2,3-dihydroindol-1-yl)-quinazolinones) to identify substituent-activity relationships .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what green chemistry approaches are applicable?

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization). Ethanol/water solvent systems reduce environmental impact .

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings. Yields >80% are achievable with ligand-free conditions .

- Waste Reduction : Employ solvent recovery systems (e.g., rotary evaporation) and biodegradable reagents (e.g., ascorbic acid as a reductant) .

Q. How do structural modifications (e.g., tert-butyl vs. fluorophenyl substituents) influence biological activity, and what computational tools validate these effects?

- SAR Studies : Replace the 4-tert-butylphenyl group with electron-withdrawing (e.g., 4-F-phenyl) or bulky (e.g., naphthyl) groups. Test changes in MIC (antimicrobial) or IC50 (anticancer) .

- Docking Simulations : Use AutoDock Vina to predict binding to targets like EGFR (anticancer) or DNA gyrase (antimicrobial). Validate with SPR assays to measure binding kinetics (KD values) .

- Contradiction Analysis : If a substituent increases cytotoxicity but reduces solubility, balance via logP optimization (e.g., introduce polar groups like -OH or -NH₂) .

Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC50 values across studies)?

- Assay Standardization : Use identical cell lines (e.g., A549 from ATCC) and culture conditions (e.g., 10% FBS, 37°C). Normalize data to reference compounds (e.g., doxorubicin) .

- Metabolic Stability Testing : Perform liver microsome assays to assess if compound degradation (e.g., CYP450-mediated) affects activity. Adjust protocols with stabilizers like NADPH .

- Batch-to-Batch Variability : Analyze impurities via LC-MS. Even 2% impurities (e.g., deaminated byproducts) can alter activity .

Q. How are advanced mechanistic studies (e.g., target engagement, apoptosis pathways) conducted for this compound?

- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of EGFR or Aurora kinases. IC50 shifts with ATP concentration confirm competitive binding .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blot (Bax/Bcl-2 ratios) on treated cancer cells. Compare to caspase-3 knockout models .

- Transcriptomics : RNA-seq identifies upregulated/downregulated pathways (e.g., p53 signaling). Validate with qPCR for genes like BAX or CDKN1A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.